Neofos 2, or neofructooligosaccharides, is a type of fructo-oligosaccharide that is primarily synthesized through enzymatic processes involving the transfer of fructose units from sucrose. These compounds are recognized for their prebiotic properties, contributing to gut health by promoting beneficial bacteria. Neofos 2 is classified under oligosaccharides and is particularly noted for its low-calorie content and sweetening capabilities.
Neofos 2 is derived from sucrose through enzymatic reactions facilitated by specific enzymes such as fructosyltransferases. These enzymes catalyze the formation of neofructooligosaccharides by transferring fructose units to glucose moieties in sucrose. The production can be optimized using various microbial sources, including Aspergillus species and Xanthophyllomyces dendrorhous.
Neofos 2 falls under the category of oligosaccharides, specifically fructo-oligosaccharides. These compounds are characterized by their short-chain carbohydrate structures, which typically consist of two to ten monosaccharide units linked primarily by β(2→1) or β(2→6) glycosidic bonds.
The synthesis of neofructooligosaccharides can be achieved through several methods, most notably:
A common method involves a two-step enzymatic process:
Optimal conditions for these reactions typically include a temperature range of 50–60 °C and a pH around 5.8 to 7.5, with sucrose concentrations between 600–850 g/L being ideal for maximizing yields .
The molecular structure of neofructooligosaccharides features a backbone primarily composed of fructose units linked to a glucose unit. The specific linkages can vary, resulting in different structural forms such as neokestose and neonystose, each distinguished by their unique glycosidic bonds.
The primary chemical reactions involved in the synthesis of neofructooligosaccharides include:
Quantitative analyses are often performed using techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) to monitor the formation and purity of synthesized neofructooligosaccharides .
The mechanism by which neofructooligosaccharides exert their prebiotic effects involves several steps:
Research indicates that consumption of neofructooligosaccharides can increase beneficial gut bacteria populations significantly within days .
Relevant data show that neofructooligosaccharides maintain stability in a pH range between 5 and 7, making them suitable for various food applications .
Neofructooligosaccharides have several applications in science and industry:
The NeoBase 2 assay detects amino acids (n=13), acylcarnitines (n=31), succinylacetone, purine nucleosides (adenosine), and lysophosphatidylcholines (LPCs) from a single 3.2mm dried blood spot punch. This multiplex approach enables screening for over 50 IEMs, including several conditions not detectable through traditional methods. The platform's analytical breadth allows identification of phenylketonuria (via phenylalanine), tyrosinemias (via tyrosine and SUAC), medium-chain acyl-CoA dehydrogenase deficiency (via C8 and C6 carnitines), and X-linked adrenoleukodystrophy (via C20:0- to C26:0-LPCs). A landmark feature is its SUAC quantification, which permits differential diagnosis between transient tyrosinemia of the newborn (TTN) and tyrosinemia type 1 (TYR-1) without reflex testing. This distinction is clinically critical given the vastly different prognoses: TTN resolves spontaneously while TYR-1 requires immediate intervention to prevent hepatic failure [1] [6].
The assay has demonstrated exceptional clinical utility in identifying adenosine deaminase deficiency (ADA-SCID), a severe combined immunodeficiency. By quantifying elevated adenosine levels, NeoBase 2 detects ADA-SCID even in cases with normal T-cell receptor excision circle (TREC) results, including delayed or late-onset forms that traditional TREC screening misses. In Michigan's pioneering ADA screening program (2019-2021), NeoBase 2 identified two confirmed ADA deficiency cases among 206,321 newborns screened, including one case that would have been missed by TREC screening alone. This capability addresses a critical diagnostic gap since delayed-onset ADA deficiency can have fatal outcomes if undetected [8].
Table 1: Key Analytes and Associated Disorders Detected by NeoBase 2 Assay
Analyte Category | Specific Analytes | Primary Disorders Detected |
---|---|---|
Amino Acids | Phenylalanine, Tyrosine, Methionine | Phenylketonuria, Tyrosinemias, Homocystinuria |
Succinylacetone | SUAC | Tyrosinemia Type 1 |
Acylcarnitines | C0, C2, C3, C4, C5, C8, C16, C18:1 | Carnitine uptake defects, Organic acidemias, Fatty acid oxidation disorders |
Purine Nucleosides | Adenosine | Adenosine Deaminase Deficiency (ADA-SCID) |
Lysophosphatidylcholines | C20:0-LPC, C22:0-LPC, C24:0-LPC, C26:0-LPC | X-linked Adrenoleukodystrophy |
The assay has revolutionized screening protocols for preterm neonates through gestational age-specific cutoffs. Comprehensive validation studies demonstrated that tyrosine (Tyr), adenosine, and C20:0-lysophosphatidylcholine require distinct reference ranges in preterm populations. Implementation of these adjusted cutoffs significantly reduced false-positive rates without compromising sensitivity. For tyrosine, the term cutoff of 250 μmol/L was reduced to 200 μmol/L for preterm infants, while adenosine required a higher cutoff (15 μmol/L versus 10 μmol/L for term neonates). This stratification accounts for developmental metabolic variations in premature infants, preventing unnecessary family anxiety and follow-up costs while maintaining diagnostic accuracy for pathological conditions [1] [5] [6].
The integration of MS/MS into NBS programs began in the 1990s, replacing traditional bacterial inhibition assays and fluorometric methods with multiplex analyte detection. Initial MS/MS methodologies relied on butyl ester derivatization using hazardous hydrochloric acid-butanol (HCl-butanol), requiring complex sample preparation, toxic fume management, and extended processing times (approximately 4 hours). While revolutionary for their time, these derivatized methods presented significant technical and safety challenges that limited their widespread adoption in high-throughput screening laboratories. The introduction of the first-generation NeoBase non-derivatized assay reduced preparation time to 90 minutes but still lacked critical biomarkers like SUAC and adenosine [4] [5].
NeoBase 2 represents the technological culmination of three decades of MS/MS development, addressing previous limitations through optimized chemistry and expanded biomarker panels. The non-derivatized methodology eliminates hazardous derivatization reagents entirely, reducing sample preparation to 45-60 minutes without specialized ventilation requirements. This advancement has driven substantial adoption shifts: according to Newborn Screening Quality Assurance Program (NSQAP) data, approximately 65% of participating laboratories now utilize non-derivatized methods, with NeoBase 2 accounting for 21% of these non-derivatized platforms. In South Korea, nine of fifteen external quality assessment participants had adopted NeoBase 2 by 2020, reflecting its global acceptance as a standardized screening solution. The platform's analytical robustness has been validated through international proficiency testing programs, demonstrating comparable performance to gold-standard derivatized methods while expanding disease coverage [1] [4] [6].
The NeoBase 2 assay incorporates multiple innovations that enhance analytical performance and clinical utility. Its streamlined extraction protocol utilizes methanol containing isotope-labeled internal standards, followed by ultra-performance liquid chromatography (UPLC) separation coupled with tandem mass spectrometry detection. The mobile phase consists of 84% acetonitrile with 0.1% formic acid, optimized at a flow rate of 130 µL/min to achieve baseline separation of isobaric compounds like isovalerylcarnitine (C5) and pivaloylcarnitine that co-elute in conventional methods. This chromatographic refinement significantly reduces false-positive interpretations from medication interference or isomeric metabolite confusion. The mass spectrometer operates with a capillary voltage of 3.0 kV, source temperature of 120°C, and desolvation temperature of 350°C, parameters specifically tuned for neonatal blood spot analysis [1] [6].
A groundbreaking advancement is the assay's SUAC quantification methodology, which employs a dedicated mass transition (m/z 212.9 > 120.0) with chromatographic separation that minimizes matrix interference. Though recovery studies indicated approximately 70% extraction efficiency for SUAC – lower than amino acids and acylcarnitines (85-110%) – clinical validation confirmed its diagnostic reliability for distinguishing TTN from TYR-1. In neonates with elevated tyrosine, concurrent SUAC measurement above 2.5 μmol/L provides diagnostic specificity for TYR-1, while SUAC below this threshold suggests benign TTN. This eliminates the need for repeat specimen collection in most cases of neonatal tyrosinemia, accelerating diagnostic resolution. Additionally, the platform's adenosine measurement (m/z 268 > 136) enables first-tier detection of ADA-SCID without supplemental testing, a capability absent in earlier screening methods [1] [6] [8].
Table 2: Performance Characteristics of NeoBase 2 Assay
Performance Parameter | Amino Acids & Acylcarnitines | Succinylacetone | Lysophosphatidylcholines |
---|---|---|---|
Within-Run Precision (CV%) | <8% | <12% | <10% |
Between-Day Precision (CV%) | <10% | <15% | <12% |
Recovery Rate | 85-110% | 65-75% | 80-95% |
Lower Limit of Quantification | 0.5-5 μmol/L | 0.5 μmol/L | 0.05 nmol/mL |
Carryover | <0.02% | <0.02% | <0.02% |
Linearity Range | 5-500 μmol/L | 2-50 μmol/L | 0.1-20 nmol/mL |
The platform's second-tier capabilities further enhance screening specificity. Laboratories can reflexively quantify methylmalonic acid and homocysteine from the same sample spot when methylmalonic acidemia or cobalamin defects are suspected, significantly improving positive predictive value for these conditions. Similarly, confirmation of X-linked adrenoleukodystrophy involves very long-chain fatty acid profiling from the initial DBS. This integrated approach to screening and confirmation represents a paradigm shift in NBS efficiency, reducing recall rates while accelerating diagnostic confirmation. Italy's national NBS program documented enhanced detection of methylmalonic acidemia (including CblC deficiency) through these second-tier strategies without increasing false positives, demonstrating the real-world utility of the integrated platform [5] [9].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7